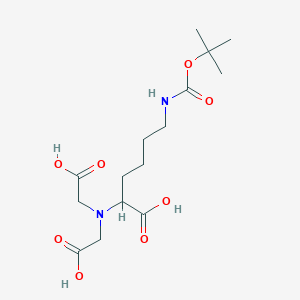
N2,N2-Bis(carboxymethyl) N6-boc-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-Bis(carboxymethyl) N6-boc- is a chemical compound with the molecular formula C15H26N2O8. This compound is a derivative of lysine, an essential amino acid, and is often used in the preparation of amino acid derivatives as metal ion chelating agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N2,N2-Bis(carboxymethyl) N6-boc- typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group.
Carboxymethylation: The protected lysine is then reacted with bromoacetic acid in the presence of sodium hydroxide to introduce the carboxymethyl groups.
Deprotection: The Boc group is removed using an acid such as hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for N2,N2-Bis(carboxymethyl) N6-boc- follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2-Bis(carboxymethyl) N6-boc- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of carboxymethyl groups.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Bromoacetic Acid: Used for carboxymethylation.
Di-tert-butyl Dicarbonate: Used for Boc protection.
Hydrochloric Acid: Used for deprotection.
Major Products Formed
N2,N2-Bis(carboxymethyl) N6-boc-: The primary product formed after carboxymethylation and deprotection.
Wissenschaftliche Forschungsanwendungen
N2,N2-Bis(carboxymethyl) N6-boc- has several scientific research applications:
Wirkmechanismus
The mechanism of action of N2,N2-Bis(carboxymethyl) N6-boc- involves its ability to chelate metal ions. The carboxymethyl groups can coordinate with metal ions, forming stable complexes. This property is utilized in various applications, including biochemical assays and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N2-Bis(carboxymethyl)-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- N2,N2-Bis(carboxymethyl)-N6-[(2-methylpropan-2-yl)oxycarbonyl]-L-lysine
Uniqueness
N2,N2-Bis(carboxymethyl) N6-boc- is unique due to its specific structure, which allows for effective chelation of metal ions. This makes it particularly useful in applications requiring metal ion chelation, such as biochemical assays and industrial processes.
Eigenschaften
Molekularformel |
C15H26N2O8 |
|---|---|
Molekulargewicht |
362.38 g/mol |
IUPAC-Name |
2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
KLJVHTFKVKHTIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


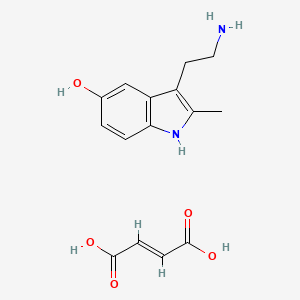
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
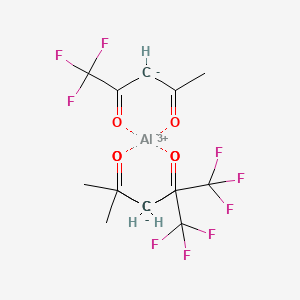
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
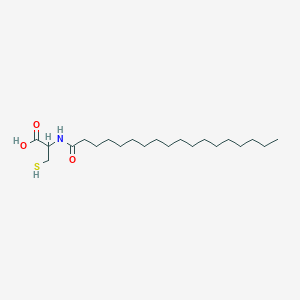
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
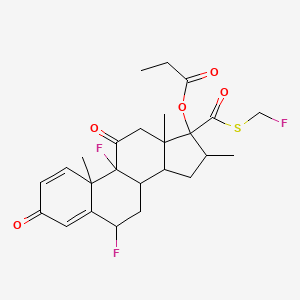
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
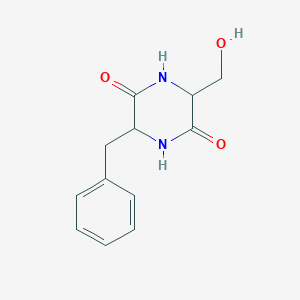
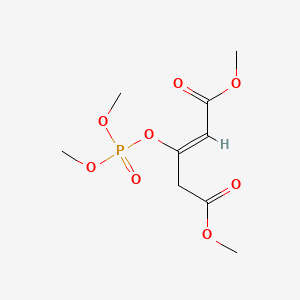


![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
